2-(2,3,5,6-Tetrafluoro-4-pyridyl)acetonitrile
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Description
Synthesis Analysis
The synthesis method of 2,3,5,6-Tetrafluoropyridine-4-acetonitrile is complex, but it has been successfully synthesized in the laboratory. The synthesis pathway involves the conversion of 2,3,5,6-tetrafluoropyridine to 2,3,5,6-tetrafluoropyridine-4-carboxylic acid, followed by the conversion of the carboxylic acid to the acetonitrile. The detailed synthesis method can be found in the source.Chemical Reactions Analysis
The chemical reactions involving 2,3,5,6-Tetrafluoropyridine-4-acetonitrile are complex and involve multiple steps. The reactions provided 4-substituted 2,3,5,6-tetrafluoropyridine derivatives in good yields .Mechanism of Action
Target of Action
It is known that the compound is a derivative of pentafluoropyridine , which is highly active towards nucleophilic additions due to the presence of electronegative fluorine atoms and the nitrogen heteroatom .
Mode of Action
The mode of action of 2-(2,3,5,6-Tetrafluoro-4-pyridyl)acetonitrile involves a nucleophilic substitution reaction of pentafluoropyridine . This occurs in a two-step addition–elimination mechanism, where a nucleophile is added and then a fluorine atom is eliminated . The site reactivity order of pentafluoropyridine is well known, with the order of activation towards nucleophilic attack following the sequence 4 (Para)-fluorine > 2 (Ortho)-fluorine > 3 (Meta)-fluorine .
Biochemical Pathways
The compound is synthesized from pentafluoropyridine, which is used for the synthesis of various drug-like systems . These systems could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The compound’s predicted boiling point is 2256±350 °C and its predicted density is 1.512±0.06 g/cm3 , which may influence its bioavailability.
Result of Action
It is known that the compound is a derivative of pentafluoropyridine , which is highly active towards nucleophilic additions . This suggests that the compound could potentially have a significant impact on molecular and cellular processes.
Action Environment
The compound’s predicted properties, such as its boiling point and density , suggest that it could potentially be influenced by factors such as temperature and pressure.
Biochemical Analysis
Biochemical Properties
It is known that it can participate in reactions that involve the formation of carbon-carbon and carbon-heteroatom bonds .
Molecular Mechanism
It is known that it can participate in nucleophilic substitution reactions, which involve the addition of a nucleophile and the elimination of a leaving group
Properties
IUPAC Name |
2-(2,3,5,6-tetrafluoropyridin-4-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F4N2/c8-4-3(1-2-12)5(9)7(11)13-6(4)10/h1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFURZOACFPKEOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C1=C(C(=NC(=C1F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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